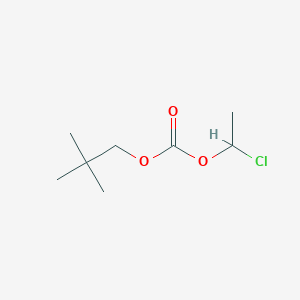

1-Chloroethyl 2,2-dimethylpropyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo es un compuesto orgánico con la fórmula molecular C8H15ClO3. Es un tipo de éster de carbonato, que consiste en un grupo carbonilo flanqueado por dos grupos alcoxi. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo típicamente implica la esterificación del ácido carbónico con los alcoholes correspondientes. Un método común es la reacción del ácido carbónico con 1-cloroetanol y 2,2-dimetilpropanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo para facilitar la formación del éster y la eliminación del agua .

Métodos de producción industrial

En entornos industriales, la producción de ésteres de carbonato como el ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo se puede lograr mediante fosgenación, donde el fosgeno reacciona con los alcoholes correspondientes. Este método es eficiente y ampliamente utilizado en la producción a gran escala de ésteres de carbonato .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El éster se puede hidrolizar para producir los alcoholes correspondientes y ácido carbónico.

Transesterificación: Puede reaccionar con otros alcoholes para formar diferentes ésteres de carbonato.

Reactivos y condiciones comunes

Hidrólisis: Se utilizan condiciones ácidas o básicas, con reactivos como el ácido clorhídrico o el hidróxido de sodio.

Transesterificación: Los catalizadores como los alcóxidos de titanio se utilizan comúnmente.

Reducción: El hidruro de litio y aluminio es un agente reductor típico para los ésteres.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen los alcoholes correspondientes, el ácido carbónico y otros ésteres de carbonato.

Aplicaciones Científicas De Investigación

El ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de otros ésteres de carbonato.

Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y las interacciones proteicas.

Industria: El compuesto se utiliza en la producción de polímeros y otros materiales.

Mecanismo De Acción

El mecanismo por el cual el ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo ejerce sus efectos implica la interacción de su grupo éster con varios objetivos moleculares. El grupo éster puede sufrir hidrólisis, liberando los alcoholes correspondientes y ácido carbónico, que luego pueden participar en reacciones bioquímicas adicionales. Los objetivos moleculares y las vías involucradas incluyen los sitios activos enzimáticos y los dominios de unión a proteínas .

Comparación Con Compuestos Similares

Compuestos similares

Carbonato de dimetilo: Un éster de carbonato simple utilizado como solvente y agente metilante.

Carbonato de etileno: Un éster de carbonato cíclico utilizado en la producción de polímeros y como solvente.

Carbonato de propileno: Otro éster de carbonato cíclico con aplicaciones similares al carbonato de etileno.

Singularidad

El ácido carbónico, éster 1-cloroetílico del 2,2-dimetilpropilo es único debido a su configuración específica del grupo éster, que confiere una reactividad y aplicaciones distintas en comparación con otros ésteres de carbonato

Propiedades

Número CAS |

103418-34-4 |

|---|---|

Fórmula molecular |

C8H15ClO3 |

Peso molecular |

194.65 g/mol |

Nombre IUPAC |

1-chloroethyl 2,2-dimethylpropyl carbonate |

InChI |

InChI=1S/C8H15ClO3/c1-6(9)12-7(10)11-5-8(2,3)4/h6H,5H2,1-4H3 |

Clave InChI |

FVCPBQHMWYOXCV-UHFFFAOYSA-N |

SMILES canónico |

CC(OC(=O)OCC(C)(C)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)

![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)

![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)

![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)

![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)